molecular formula C19H19FN6O2 B2799302 3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898449-18-8

3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2799302
CAS RN: 898449-18-8
M. Wt: 382.399
InChI Key: OUGRMMNQPVYZMV-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione” is a fluorinated 1,2,4-triazinothiadiazolone . It is part of a class of compounds that have been synthesized for their potential as antiviral and anthelmintic drugs .


Synthesis Analysis

The synthesis of this compound involves the treatment of 2-(4’-fluorophenyl)-6-(2’-amino-5’-fluorophenyl)-1,2,4-triazino[3,4-b][1,3,4]thiadiazol-4-one with active functional oxygen, sulfur, and halogen compounds under different conditions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation and/or ethyltrifluoroacetate in reflux . More specific reaction conditions and steps are not provided in the search results.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis and evaluation of compounds structurally related to 3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione have demonstrated a broad spectrum of biological activities. For example, Ashour et al. (2012) described the synthesis of new tricyclic triazino and triazolo[4,3-e]purine derivatives showing notable anticancer, anti-HIV-1, and antimicrobial activities. Specifically, some compounds exhibited considerable activity against melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D cell lines, as well as moderate anti-HIV-1 activity and potent antimicrobial effects against various bacterial strains, excluding antifungal activity (Ashour et al., 2012).

Anticancer and Anti-Proliferative Effects

Further research into related compounds has expanded on their potential as anticancer agents. For instance, a series of novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives were synthesized and evaluated for their in vitro anti-proliferative activity against human cancer cell lines, revealing compounds with IC50 values comparable to the standard drug doxorubicin. These studies suggest the promise of these compounds in cancer treatment through molecular docking studies complementing the experimental results, highlighting their potential mechanism of action (Ramya Sucharitha et al., 2021).

properties

IUPAC Name

3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O2/c1-11(2)9-26-18-21-16-15(17(27)24(4)19(28)23(16)3)25(18)10-14(22-26)12-5-7-13(20)8-6-12/h5-8H,1,9-10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGRMMNQPVYZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=NC3=C(N2CC(=N1)C4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16798140

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